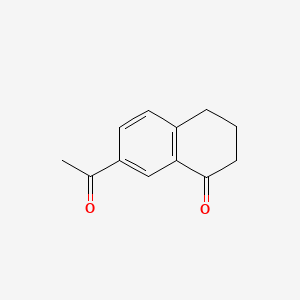
7-Acetyl-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Acetyl-3,4-dihydronaphthalen-1(2H)-one is a chemical compound that belongs to the class of naphthoquinones. It is known for its potent antioxidant and anti-inflammatory properties, making it a promising candidate for various scientific research applications.
Mécanisme D'action
The mechanism of action of 7-Acetyl-3,4-dihydronaphthalen-1(2H)-one is not fully understood. However, it has been suggested that its antioxidant and anti-inflammatory properties are mediated through the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 7-Acetyl-3,4-dihydronaphthalen-1(2H)-one. It has been shown to possess potent antioxidant and anti-inflammatory properties, which can help prevent oxidative stress and inflammation. It has also been found to possess anti-cancer properties by inducing apoptosis and inhibiting tumor growth. Additionally, it has been reported to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-Acetyl-3,4-dihydronaphthalen-1(2H)-one in lab experiments is its potent antioxidant and anti-inflammatory properties, which can help prevent oxidative stress and inflammation in cell cultures. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to dissolve in aqueous solutions.
Orientations Futures
There are several future directions for the study of 7-Acetyl-3,4-dihydronaphthalen-1(2H)-one. One potential direction is the investigation of its potential use as a photosensitizer in photodynamic therapy. Another direction is the study of its potential use as a therapeutic agent for the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential use in the treatment of various diseases.
Conclusion:
7-Acetyl-3,4-dihydronaphthalen-1(2H)-one is a promising compound with potent antioxidant and anti-inflammatory properties. Its potential therapeutic applications have been extensively studied, and it has been found to possess anti-cancer, neuroprotective, and anti-inflammatory properties. Although its mechanism of action is not fully understood, it has been suggested to mediate its effects through the inhibition of ROS and the modulation of various signaling pathways. Further studies are needed to elucidate its mechanism of action and to explore its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 7-Acetyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several methods, including the condensation of 2-acetylcyclohexanone with 1,2-dihydronaphthalene in the presence of a base, or the oxidation of 1,2-dihydronaphthalene with potassium permanganate followed by acetylation. The yield of the synthesis method can vary depending on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
7-Acetyl-3,4-dihydronaphthalen-1(2H)-one has been extensively studied for its potential therapeutic applications. It has been found to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy.
Propriétés
IUPAC Name |
7-acetyl-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-8(13)10-6-5-9-3-2-4-12(14)11(9)7-10/h5-7H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPNYENRAVFTSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(CCCC2=O)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30709695 |
Source


|
| Record name | 7-Acetyl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30709695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Acetyl-3,4-dihydro-2H-naphthalen-1-one | |
CAS RN |
106949-28-4 |
Source


|
| Record name | 7-Acetyl-3,4-dihydronaphthalen-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30709695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

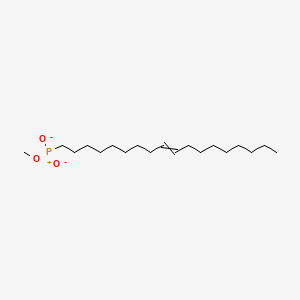

![Silver(1+) 2,6,6-trimethylbicyclo[3.1.1]heptane-2-thiolate](/img/structure/B560797.png)
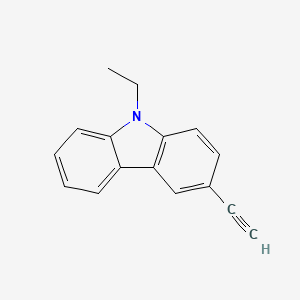
![HEXANOIC ACID, SODIUM SALT, N-, [1-14C]](/img/no-structure.png)
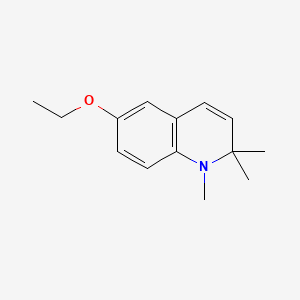
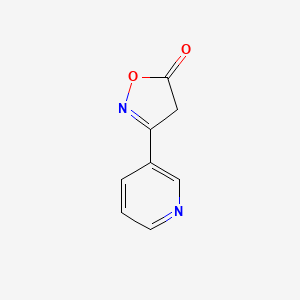

![Spiro[3-oxa-4-azatricyclo[5.2.1.02,6]deca-1(9),2(6),4-triene-8,1'-cyclopropane]](/img/structure/B560807.png)

